6-Amino-1-methyl-1H-indazole-3-carbaldehyde
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Overview
Description
6-Amino-1-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and are used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals . The compound’s structure includes an indazole ring substituted with an amino group at the 6th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-1H-indazole-3-carbaldehyde typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of Substituents: The amino group at the 6th position can be introduced through nitration followed by reduction, while the methyl group at the 1st position can be added via alkylation reactions.
Formylation: The aldehyde group at the 3rd position can be introduced using formylation reactions such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Amino-1-methyl-1H-indazole-3-carboxylic acid.
Reduction: 6-Amino-1-methyl-1H-indazole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-1-methyl-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-1-methyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Aminoindazole: Similar structure but lacks the methyl and aldehyde groups.
1-Methyl-1H-indazole-3-carbaldehyde: Similar structure but lacks the amino group.
1H-Indole-3-carbaldehyde: Similar structure but lacks the amino and methyl groups
Uniqueness
6-Amino-1-methyl-1H-indazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, methyl, and aldehyde groups allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-amino-1-methylindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-12-9-4-6(10)2-3-7(9)8(5-13)11-12/h2-5H,10H2,1H3 |
InChI Key |
FBVUYRPUFGIVGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C(=N1)C=O |
Origin of Product |
United States |
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